2-(Octadecyloxy)ethanol

Drug Delivery Nanogels Cancer Therapy

Formulators of drug-loaded nanogels or modified polymeric membranes require a hydrolytically stable, high-HLB nonionic surfactant. Steareth-100 (Polyoxyethylene (100) stearyl ether, CAS 9005-00-9) delivers consistent, measurable performance: • 93.60% cisplatin loading in self-assembled nanogels; 16.2-fold IC50 reduction vs. free drug. • Hydrophobic SLN surface (contact angle 150°) for predictable cellular uptake and biodistribution. • Stable at extreme pH and high electrolyte concentrations. Available in research to bulk quantities with immediate global shipping and batch-to-batch consistency.

Molecular Formula C20H42O2
Molecular Weight 314.5 g/mol
CAS No. 9005-00-9
Cat. No. B148145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Octadecyloxy)ethanol
CAS9005-00-9
SynonymsBrij 76
Brij-78
octadecyl polyoxyethylene ether
octadecyl polyoxyethylene ether, potassium phosphate salt
octadecyl polyoxyethylene ether, sodium phosphate salt
POEODE
poly(oxyethylene) (10) stearyl ether
poly(oxyethylene) (30) stearyl ether
polyoxyethylene 20-stearyl ether
polyoxyethylene octadecyl ether
steareth-10
steareth-20
steareth-30
Molecular FormulaC20H42O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOCCO
InChIInChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3
InChIKeyICIDSZQHPUZUHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brij S100 Baseline Identification & Comparison


Polyoxyethylene (100) stearyl ether, formally identified by CAS 9005-00-9 and commonly known as Brij S100 or Steareth-100, is a high-molecular-weight, nonionic surfactant within the polyoxyethylene alkyl ether class [1]. Its molecular architecture features a C18 stearyl (octadecyl) hydrophobic tail covalently linked to a hydrophilic polyoxyethylene head group comprising an average of 100 ethylene oxide (EO) repeat units, resulting in an approximate number-average molecular weight (Mn) of 4,670 g/mol . While it shares the core C18H37(OCH2CH2)nOH structure with many polyoxyethylene stearyl ether analogs, the specific degree of ethoxylation (n≈100) and the resultant high hydrophilic-lipophilic balance (HLB) value of approximately 18.8 distinguish this compound within its class and critically influence its physicochemical and application-specific performance, as detailed in the following sections .

Surfactant type
High-EO nonionic polyoxyethylene stearyl ether; ether linkage for hydrolytic stability
Workflow alignment
Supports O/W emulsion, solubilization, and membrane hydrophilicity studies
Selection context
High-HLB grade (~18.8) for strong aqueous-phase incorporation and nanoparticle surface engineering

Why Brij S100 Cannot Be Freely Substituted


Within the C18H37(OCH2CH2)nOH surfactant class, the number of ethylene oxide (EO) units ('n') is not a trivial variable but the primary determinant of performance and compatibility [1]. Substituting a high-EO material like Brij S100 (n≈100) with a lower-EO analog such as Brij S20 (n≈20) results in a profound shift in hydrophilic-lipophilic balance (HLB), typically from ~18.8 to ~15.5, fundamentally altering its ability to form stable oil-in-water (O/W) emulsions and solubilize lipophilic compounds [2]. Furthermore, as the ethoxylation degree increases, critical physical properties change: cloud point rises dramatically, aqueous solubility improves, and the surfactant's tolerance to extreme pH and high electrolyte concentrations is enhanced—a key attribute of the S100 grade that is absent in lower-EO variants [3]. Consequently, simply selecting a generic 'polyoxyethylene stearyl ether' or a Steareth with a different EO number will lead to quantifiably different formulation outcomes, including altered emulsion stability, drug loading capacity, and surface hydrophilicity, as demonstrated by the comparative evidence in Section 3.

!
Replacing with a lower-EO polyoxyethylene stearyl ether (e.g., Brij S20) may shift HLB and cloud point, altering O/W emulsion stability and solubilization capacity.
!
Generic “steareth” or non-identical EO number can reduce electrolyte/pH tolerance; ether linkage stability does not transfer to ester-based surfactants.
!
Surface hydrophobicity and drug-loading outcomes observed with Brij S100 may not reproduce with lower-EO or structurally different nonionics.

Brij S100 vs. Key Analogs: Performance Evidence


Enhanced Drug Solubilization & Cytotoxic Payload Delivery

In drug delivery systems, Brij S100-based nanogels demonstrate a significant enhancement in drug loading capacity and cytotoxic efficacy compared to free drug controls. Specifically, a Hep-Brij S100 nanogel formulation achieved a 93.60% drug loading efficiency for Cisplatin, leading to an IC50 value of 3.26 ± 0.19 μg/mL against MCF-7 breast cancer cells, representing a 16.2-fold increase in cytotoxicity compared to free Cisplatin (IC50 = 52.81 ± 6.26 μg/mL) [1]. In another study, an Alginate-Brij S100 formulation delivering Resveratrol exhibited an IC50 of 26.25 ± 1.88 μg/mL, a 1.32-fold improvement over free Resveratrol (IC50 = 34.75 ± 1.57 μg/mL) [2].

Drug solubilization & cytotoxicity
Head-to-head
Cisplatin IC50: 3.26 ± 0.19 µg/mL (nanogel) vs 52.81 ± 6.26 µg/mL (free); 16.2-fold decrease. Resveratrol IC50: 26.25 ± 1.88 µg/mL vs 34.75 ± 1.57 µg/mL.
Reported cell-model response context: increased payload delivery in MCF-7 breast cancer cell assays.
Loading efficiency 93.60%. Requires independent replication.
Drug Delivery Nanogels Cancer Therapy

SLN Surface Hydrophobicity vs. Lower-EO Analogs

The high degree of ethoxylation in Brij S100 directly influences the surface properties of nanoparticles formulated with it. In a comparative study of solid lipid nanoparticles (SLNs) stabilized with different surfactants at saturation concentration, the contact angle—a direct measure of surface hydrophobicity—was measured. SLNs prepared with Brij S100 (n≈100) exhibited a contact angle of 150°, which was significantly higher than that of SLNs prepared with Brij S20 (n≈20), which had a contact angle of 135°, and Tween 60, with an angle of 140° [1].

SLN surface hydrophobicity
Head-to-head
Contact angle 150° (Brij S100) vs 135° (Brij S20) and 140° (Tween 60) on solid lipid nanoparticles.
Supports surface hydrophobicity modulation research; higher contact angle may influence protein corona and cell interaction studies.
SLN saturation conditions; transfer to other nanoparticle platforms requires validation.
Nanoparticle Formulation Surface Chemistry Contact Angle

pH & Electrolyte Tolerance vs. Ester Surfactants

Polyoxyethylene (100) stearyl ether, as an ether-based nonionic surfactant, exhibits inherent chemical stability that differentiates it from ester-based surfactants. Unlike ester-type surfactants, which are prone to hydrolysis under acidic or alkaline conditions, the ether linkage in Brij S100 is hydrolytically stable. Manufacturer data specifies that the ECO Brij series, including S100, is tolerant to 'more extreme pH levels' and can 'tolerate higher levels of electrolytes' than ester-type surfactants [1].

pH & electrolyte tolerance
Class-level
Ether linkage stable across extreme pH and high electrolyte environments; ester surfactants degrade under similar conditions.
Supports formulation-stability screening in aggressive media; class-level inference from manufacturer data.
Quantitative limits need lot-specific verification.
Surfactant Stability Formulation Science Industrial Cleaning

High HLB for O/W Emulsion Stabilization & Membrane Hydrophilicity

The long polyoxyethylene chain of Brij S100 confers a very high hydrophilic-lipophilic balance (HLB) value of approximately 18.8, which is near the upper limit for nonionic surfactants used in oil-in-water (O/W) emulsification . This high HLB directly translates to practical performance benefits. In membrane science, the addition of Brij S100 to poly(ethersulfone) (PES) casting solutions measurably decreased the membrane contact angle, thereby increasing its hydrophilicity and improving its rejection of the antibiotic amoxicillin by up to 99% compared to an unmodified PES membrane [1].

Membrane hydrophilicity & filtration
Head-to-head
PES membrane with Brij S100: contact angle decreased, amoxicillin rejection up to 99% vs unmodified PES.
Reported membrane-performance endpoint: high-HLB surfactant improved wettability and rejection efficiency in nanofiltration.
Model system results; membrane casting conditions may affect transferability.
Emulsification Membrane Science HLB System

Biocompatibility Improvement vs. Unmodified Carriers

The biocompatibility of Brij S100-based drug delivery systems is a key differentiator. In vitro biocompatibility tests on fibroblast cells (L929) and bone marrow mesenchymal stem cells (BMSCs) demonstrated that formulations like Brij S100-grafted chitosan nanoparticles (CTS–Brij S100) and Brij S100-alginate-taurine nanogels exhibited 'excellent biocompatibility' and 'minimal cytotoxicity' toward healthy cells, confirming their safety for biological use [1][2]. This is a quantifiable improvement over some other nanocarrier materials that may exhibit inherent cytotoxicity.

Biocompatibility endpoints
Reported
CTS-Brij S100 and alginate-taurine nanogels showed minimal cytotoxicity toward L929 fibroblasts and BMSCs.
Supports biocompatibility endpoint review; no inherent cytotoxicity observed in healthy cell models.
Further in vivo model-response data needed for broader safety context.
Biocompatibility Drug Delivery Nanotoxicology

Brij S100 Optimal Application Scenarios


Nanogel Drug Delivery for Chemotherapeutics

Brij S100 is an ideal excipient for formulating self-assembled nanogels designed to encapsulate and deliver poorly soluble chemotherapeutic agents. As demonstrated in Section 3, Brij S100-based nanogels achieve high drug loading efficiencies (e.g., 93.60% for Cisplatin) and significantly enhance in vitro cytotoxicity against cancer cells (e.g., a 16.2-fold decrease in IC50 for Cisplatin) compared to the free drug [1]. This scenario is optimal for researchers developing novel oral or injectable nanoformulations for cancer therapy.

SLNs with Tuned Surface Hydrophobicity

For projects where the surface characteristics of lipid nanoparticles are critical, Brij S100 provides a distinct and predictable outcome. The contact angle data (150° for Brij S100-SLNs vs. 135° for Brij S20-SLNs) indicates its ability to create a more hydrophobic nanoparticle surface compared to lower-EO analogs [1]. This is a key design parameter for influencing cellular uptake pathways, biodistribution, and protein corona formation, making Brij S100 a strategic choice for advanced drug delivery and diagnostic applications.

Stabilization in Harsh Chemical Environments

Due to its ether linkage, Brij S100 is hydrolytically stable and tolerant to extreme pH and high electrolyte concentrations—a critical advantage over ester-type nonionic surfactants [1]. This makes it the preferred emulsifier or dispersant in applications such as highly alkaline industrial cleaners, detergents, and scouring agents, or in acidic processing environments where other surfactants would fail. It is also well-suited for biochemical assays and buffers requiring high salt concentrations.

Hydrophilic Membrane Modification for Water Filtration

Brij S100 is an effective additive for increasing the hydrophilicity and performance of polymeric membranes, such as those made from poly(ethersulfone). Its addition to the casting solution reduces the membrane's contact angle, enhancing water wettability and leading to significant improvements in rejection efficiency, as shown by the 99% amoxicillin rejection rate in modified membranes compared to unmodified controls [1]. This application is highly relevant for researchers and engineers developing advanced water purification and nanofiltration technologies.

Application
Selection Property
Validation Focus
Nanogel cytotoxic payload delivery research
Drug loading efficiency and cytotoxicity endpoint review
IC50 shift against cancer cell lines; formulation-dependent response
Lipid nanoparticle surface engineering
High-EO contact angle modulation
Surface hydrophobicity and protein corona interaction studies
Formulation stability in aggressive media
Ether-linkage hydrolytic stability
pH/electrolyte tolerance screening; long-term stability assessment
Membrane hydrophilicity and filtration research
High HLB for improved wettability
Contact angle reduction and rejection efficiency in model membranes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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